5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile
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Overview
Description
5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile: is a heterocyclic compound that features a triazole ring fused to a picolinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpicolinonitrile with azides in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid.
Reduction: Formation of 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for versatile chemical modifications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its triazole moiety.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The triazole ring is known for its bioactivity, making this compound a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile exerts its effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting catalytic processes.
Comparison with Similar Compounds
- 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 5-methyl-2-(2H-1,2,3-triazol-2-yl)pyridine
- 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzaldehyde
Uniqueness: 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile is unique due to the presence of both a nitrile group and a triazole ring, which confer distinct reactivity and binding properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H7N5 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
5-methyl-3-(triazol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5/c1-7-4-9(8(5-10)11-6-7)14-12-2-3-13-14/h2-4,6H,1H3 |
InChI Key |
UUNPLYSXTBHUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)N2N=CC=N2 |
Origin of Product |
United States |
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